1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine
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Overview
Description
1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3,3-Bis(4-fluorophenyl)propyl bromide and 2-hydroxy-3-phenylthiopropylamine. These intermediates are then reacted with piperazine under specific conditions, such as controlled temperature and pH, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogenation or other substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,3-Bis(4-chlorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine
- 1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-methylthiopropyl)piperazine
Uniqueness
1-(3,3-Bis(4-fluorophenyl)propyl)-4-(2-hydroxy-3-phenylthiopropyl)piperazine is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
143759-81-3 |
---|---|
Molecular Formula |
C28H32F2N2OS |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
1-[4-[3,3-bis(4-fluorophenyl)propyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol |
InChI |
InChI=1S/C28H32F2N2OS/c29-24-10-6-22(7-11-24)28(23-8-12-25(30)13-9-23)14-15-31-16-18-32(19-17-31)20-26(33)21-34-27-4-2-1-3-5-27/h1-13,26,28,33H,14-21H2 |
InChI Key |
BCBFSELUQRDRIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O |
Origin of Product |
United States |
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